2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(1-Tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a piperidine ring substituted with a tosyl group and an acetamide moiety linked to a trifluoromethyl-substituted phenyl ring, making it a molecule of interest for researchers exploring new pharmacological agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 2-piperidone, the piperidine ring is constructed through cyclization reactions.
Tosylation: The piperidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Acetamide Formation: The tosylated piperidine is reacted with 3-(trifluoromethyl)phenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acetamide moiety or the aromatic ring, potentially yielding amines or reduced aromatic systems.
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: N-oxides and sulfoxides.
Reduction Products: Amines and reduced aromatic compounds.
Substitution Products: Functionalized aromatic derivatives.
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology:
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biochemical Probes: Utilized as probes to study biological pathways and enzyme functions.
Medicine:
Drug Development: Explored as a lead compound for developing new drugs targeting specific receptors or enzymes.
Diagnostic Agents: Potential use in imaging and diagnostic applications due to its unique chemical properties.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Functional Materials: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to influence cellular processes.
The compound’s effects are mediated through these interactions, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
2-(1-Tosylpiperidin-2-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may alter its pharmacological profile.
2-(1-Tosylpiperidin-2-yl)-N-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of a trifluoromethyl group, potentially affecting its reactivity and biological activity.
2-(1-Tosylpiperidin-2-yl)-N-(3-chlorophenyl)acetamide: Substituted with a chlorine atom, which can influence its chemical and biological properties.
Uniqueness: The presence of the trifluoromethyl group in 2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide imparts unique electronic and steric properties, enhancing its potential as a pharmacological agent and functional material. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-8-10-19(11-9-15)30(28,29)26-12-3-2-7-18(26)14-20(27)25-17-6-4-5-16(13-17)21(22,23)24/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQSYASRVJFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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